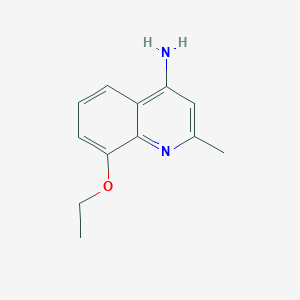

8-Ethoxy-2-methylquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Etoxi-2-metilquinolin-4-amina es un compuesto químico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. Este compuesto, con sus características estructurales únicas, ha despertado interés en varios campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 8-Etoxi-2-metilquinolin-4-amina normalmente implica la reacción de 2-metilquinolina con yoduro de etilo en presencia de una base, seguida de una aminación en la posición 4. Las condiciones de reacción suelen incluir el uso de disolventes como etanol o dimetilformamida (DMF) y catalizadores como paladio sobre carbón (Pd/C) para el paso de aminación .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, es crucial para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

8-Etoxi-2-metilquinolin-4-amina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄).

Reducción: Se utilizan con frecuencia agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄).

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden exhibir diferentes propiedades biológicas y químicas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.

Medicina: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas vías celulares.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 8-Etoxi-2-metilquinolin-4-amina implica su interacción con dianas moleculares específicas dentro de las células. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la replicación y reparación del ADN, lo que lleva a la muerte celular en las células cancerosas. Además, su actividad antimicrobiana se atribuye a su capacidad para alterar la integridad de la membrana celular de los patógenos .

Comparación Con Compuestos Similares

Compuestos similares

8-Hidroxiquinolina: Conocida por sus propiedades quelantes y su actividad antimicrobiana.

2-Metilquinolina: Un precursor en la síntesis de varios derivados de quinolina.

4-Aminoquinolina: Se utiliza como agente antimalárico (por ejemplo, cloroquina).

Unicidad

8-Etoxi-2-metilquinolin-4-amina destaca por sus sustituciones únicas de etoxi y metilo, que confieren propiedades químicas y biológicas distintas. Estas modificaciones pueden mejorar su solubilidad, estabilidad y eficacia general en diversas aplicaciones .

Actividad Biológica

8-Ethoxy-2-methylquinolin-4-amine is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Structure and Composition

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=NC2=C(C=C1)C(=C(C=C2)OCC)N=C(N)C

Biological Activity Overview

This compound exhibits various biological activities, making it a candidate for pharmaceutical applications. The following sections detail specific activities supported by empirical research.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it was tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

- MCF-7 Cell Line : IC50 = 15 µM

- HeLa Cell Line : IC50 = 20 µM

These values indicate that the compound exhibits cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

A recent study investigated the mechanism by which this compound induces apoptosis in cancer cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells. This dual action suggests a promising therapeutic strategy for cancer treatment .

Neuroprotective Activity

In addition to its antimicrobial and anticancer properties, this compound has shown neuroprotective effects. A study focused on its impact on neuronal cells exposed to oxidative stress revealed:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 60% | 85% |

| Reactive Oxygen Species (ROS) Levels | High | Significantly Reduced |

The compound demonstrated the ability to protect neuronal cells from oxidative damage, suggesting its potential utility in neurodegenerative diseases such as Alzheimer's .

Propiedades

Fórmula molecular |

C12H14N2O |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

8-ethoxy-2-methylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-11-6-4-5-9-10(13)7-8(2)14-12(9)11/h4-7H,3H2,1-2H3,(H2,13,14) |

Clave InChI |

KQYTYFBNKDXMEL-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC2=C(C=C(N=C21)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.